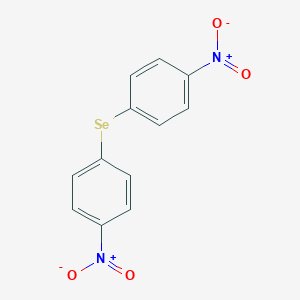

Bis(4-nitrophenyl) selenide

Beschreibung

Eigenschaften

Molekularformel |

C12H8N2O4Se |

|---|---|

Molekulargewicht |

323.2g/mol |

IUPAC-Name |

1-nitro-4-(4-nitrophenyl)selanylbenzene |

InChI |

InChI=1S/C12H8N2O4Se/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H |

InChI-Schlüssel |

GEEBMUAELJWXBA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Bis(4-nitrophenyl) selenide chemical properties and structure

Here is an in-depth technical guide on Bis(4-nitrophenyl) selenide, structured for researchers and drug development professionals.

Chemical Properties, Structural Analysis, and Synthetic Methodologies

Executive Summary

Bis(4-nitrophenyl) selenide (CAS: 1156-51-0) is a symmetrical diaryl selenide featuring two p-nitrophenyl moieties bridged by a central selenium atom.[1][2][3] Unlike its disulfide analog, the selenide bond confers unique redox properties, making it a critical scaffold in the development of organoselenium antioxidants and glutathione peroxidase (GPx) mimics.

This compound serves as a pivotal intermediate in the synthesis of functionalized diaryl selenides. Its nitro groups provide versatile handles for reduction to amines, enabling conjugation to biological vectors or further derivatization into complex pharmacophores.[1][2] This guide details its crystallographic architecture, physicochemical profile, and validated synthetic protocols.[1]

Molecular Architecture & Structural Analysis[2]

The structural integrity of Bis(4-nitrophenyl) selenide is defined by the steric and electronic effects of the nitro groups on the central selenium linkage.[1]

Crystallographic Data

X-ray diffraction studies (Zuo, 2013) reveal a monoclinic crystal system where the selenium atom resides on a twofold rotational axis.[1] This symmetry dictates that the asymmetric unit contains one-half of the molecule.[2][4][5]

| Parameter | Value | Significance |

| Formula | Monoselenide core | |

| Crystal System | Monoclinic | Space Group: |

| C-Se-C Angle | Indicates | |

| C-Se Bond Length | ~1.92 Å | Standard for |

| Inter-Ring Angle | The two benzene rings are twisted relative to each other to minimize steric clash. | |

| Nitro Group Twist | The nitro group is not coplanar with the benzene ring, reducing conjugation slightly.[1] |

Electronic Structure

The central selenium atom acts as a weak electron donor via resonance but an electron withdrawer via induction.[1] The p-nitro groups are strong electron-withdrawing groups (EWGs), which:

-

Deactivate the ring toward electrophilic aromatic substitution.

-

Increase the acidity of the protons ortho to the nitro group.

-

Stabilize the selenide against oxidative degradation compared to electron-rich diaryl selenides.

Physicochemical Profile

| Property | Description |

| Appearance | Yellow crystalline solid |

| Molecular Weight | 323.16 g/mol |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chloroform, and dichloromethane.[1][2] Insoluble in water.[2] |

| Melting Point | Solid at RT (Exact MP > 100°C; related diselenide MP is ~212°C).[1][2] |

| Stability | Stable under ambient conditions.[1][2] Sensitive to strong oxidants (converts to selenoxide/selenone).[2] |

Spectral Characteristics[1][2][3]

-

NMR: Typically resonates in the range of 400–500 ppm (relative to

- NMR: Aromatic protons appear as two doublets (AA'BB' system) due to the p-substitution pattern, typically in the 7.5–8.5 ppm range.[1]

-

IR Spectroscopy: Strong bands at ~1520 cm⁻¹ and ~1345 cm⁻¹ corresponding to asymmetric and symmetric

stretching, respectively.[1][2]

Synthetic Methodologies

The synthesis of Bis(4-nitrophenyl) selenide requires the formation of two

Validated Protocol: Copper-Catalyzed Coupling (Taniguchi Method)

This protocol avoids the use of foul-smelling selenols and unstable alkali metal selenides by generating the nucleophilic selenium species in situ.[1][2][3]

Reaction Scheme:

Step-by-Step Experimental Protocol

-

Reagents Preparation:

-

Execution:

-

Work-up:

-

Purification:

Alternative Pathway: Nucleophilic Substitution

Reaction of 4-nitrohalobenzene with Sodium Selenide (

-

Note: This method is faster but requires strict oxygen-free conditions to prevent the oxidation of

to polyselenides.[2][3]

Reactivity & Functionalization[2][3]

The chemical utility of Bis(4-nitrophenyl) selenide lies in its ability to undergo selective transformations at either the selenium center or the nitro groups.[1]

Oxidation (Selenoxide Formation)

The selenium atom can be oxidized to the selenoxide (

-

Mechanism: Electrophilic attack of oxygen on the selenium lone pair.

-

Utility: Diaryl selenoxides are potent oxidants and can serve as milder alternatives to traditional oxidants in organic synthesis.[1][2]

Reduction (Amine Generation)

The nitro groups can be selectively reduced to primary amines without cleaving the C-Se bonds, yielding Bis(4-aminophenyl) selenide .[1][2]

-

Reagents:

or -

Application: The resulting diamine is a key monomer for selenium-containing polyimides and a precursor for drug conjugation.[1][2][3]

Figure 1: Primary reactivity pathways for Bis(4-nitrophenyl) selenide, illustrating divergent synthesis of oxidants and amino-precursors.[1][2][3]

Biological & Pharmacological Relevance[3][9][10][11][12][13]

Antioxidant Potential (GPx Mimicry)

While diselenides (

-

Scavenging: The selenide reacts with peroxides (

) to form the selenoxide.[1] -

Regeneration: In the presence of thiols (e.g., Glutathione, GSH), the selenoxide is reduced back to the selenide, closing the catalytic cycle.

-

Note: The electron-withdrawing nitro groups increase the electrophilicity of the Se center, potentially enhancing the rate of reaction with nucleophilic thiols during the regeneration step.[1]

Drug Development Scaffold

The bis(4-nitrophenyl) motif is a "masked" pharmacophore.[1][2][3] Upon in vivo reduction:

-

The resulting Bis(4-aminophenyl) selenide can intercalate DNA or inhibit specific cysteine proteases by forming Se-S bonds with active site cysteines.[1][2][3]

-

Cytotoxicity: Organoselenium compounds often induce apoptosis in cancer cells via ROS generation (the "double-edged sword" of selenium).[2]

References

-

Zuo, Z.-L. (2013).[2][6][8] "Bis(4-nitrophenyl) selenide".[2][3][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 69(5), o636.

-

Taniguchi, N. (2005).[1][2] "Copper-catalyzed synthesis of diaryl chalcogenides from aryl halides and elemental chalcogens". Journal of Organic Chemistry. (Methodology basis for synthesis).

-

Mugesh, G., du Mont, W. W., & Sies, H. (2001).[1] "Chemistry of biologically important synthetic organoselenium compounds". Chemical Reviews, 101(7), 2125-2180.[1][2] (Review of biological activity).

-

Nogueira, C. W., Zeni, G., & Rocha, J. B. (2004).[1] "Organoselenium and organotellurium compounds: toxicology and pharmacology". Chemical Reviews, 104(12), 6255-6286.[1][2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. 22100-66-9|Bis(2-nitrophenyl)sulfane|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure and Hirshfeld surface analysis of (2E,2′E)-1,1′-[selenobis(4,1-phenylene)]bis[3-(4-chlorophenyl)prop-2-en-1-one] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bis(4-nitrophenyl) selenide CAS number 30876-61-0 data

This technical guide provides an in-depth analysis of Bis(4-nitrophenyl) selenide , a critical organoselenium intermediate.[1][2]

Synthesis, Properties, and Applications in Drug Development & Materials Science[1][2]

Executive Summary & Chemical Identity

Bis(4-nitrophenyl) selenide is an organoselenium compound featuring a central selenium atom bridging two para-nitrophenyl rings.[1][2] It serves as a pivotal intermediate in the synthesis of Bis(4-aminophenyl) selenide (BAPS) , a moiety increasingly valued in medicinal chemistry for its antioxidant properties and in materials science for high-refractive-index polyimides.[1][2]

1.1 Critical Disambiguation: CAS Number 30876-61-0

Note to Researchers: Database discrepancies exist regarding CAS number 30876-61-0 .[1][2]

-

Primary Association: Some industrial databases link 30876-61-0 to Bis(4-nitrobenzyl) diselenide (a benzyl-diselenide structure).[1][2]

-

Target Compound: Bis(4-nitrophenyl) selenide (the phenyl-monoselenide discussed here) is chemically distinct (Formula: C₁₂H₈N₂O₄Se).[1][2]

-

Action: Verify chemical structure by NMR or Mass Spectrometry rather than relying solely on CAS numbers when sourcing.

1.2 Physicochemical Constants

| Property | Data |

| Chemical Name | Bis(4-nitrophenyl) selenide |

| Formula | C₁₂H₈N₂O₄Se |

| Molecular Weight | 323.16 g/mol |

| Appearance | Yellow crystalline solid |

| Crystal System | Monoclinic ( |

| Geometry | C-Se-C angle ~99.5°; Dihedral angle ~63.8° |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water |

Synthesis & Production Protocols

The synthesis of Bis(4-nitrophenyl) selenide generally proceeds via transition-metal-catalyzed coupling or nucleophilic aromatic substitution (

Protocol A: Copper-Catalyzed Selenylation (Taniguchi Method)

Best for laboratory-scale high-purity synthesis.[1][2]

Reagents:

Procedure:

-

Charge: Combine reagents in a pressure tube or Teflon-sealed vessel.

-

Reaction: Heat to 120 °C for 36 hours under air (or inert atmosphere for higher reproducibility).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and water.[1][2][3]

-

Extraction: Extract organic layer, dry over anhydrous

, and concentrate. -

Purification: Recrystallize from acetone to yield yellow single crystals.

Protocol B: Nucleophilic Aromatic Substitution (

)

Best for scale-up using cheaper starting materials.[1][2]

Reagents:

Mechanism:

The selenide anion (

Figure 1: Synthetic pathways for Bis(4-nitrophenyl) selenide via Metal-Catalyzed Coupling and SNAr.

Reactivity & Functionalization

The primary utility of Bis(4-nitrophenyl) selenide lies in its reduction to Bis(4-aminophenyl) selenide (BAPS) , a versatile monomer.[1][2]

3.1 Reduction to Bis(4-aminophenyl) selenide (BAPS)

Reagents: Hydrazine hydrate (

3.2 Oxidation

The selenium center can be oxidized to the selenoxide (

Figure 2: Downstream reactivity and application workflow for Bis(4-nitrophenyl) selenide.[1][2]

Applications in Research & Industry

4.1 Pharmaceutical Development (GPx Mimics)

Organoselenium compounds mimic the activity of Glutathione Peroxidase (GPx) , an enzyme protecting cells from oxidative damage.[1][2]

-

Mechanism: The selenium center cycles between selenide, selenoxide, and selenol forms, scavenging peroxides (

). -

Comparative Potency: While Bis(4-aminophenyl) selenide shows antioxidant activity, its tellurium analogs are often more potent (up to 3x more effective than selenomethionine) due to the weaker Te-C bond and easier oxidation.[1][2] However, selenium compounds offer a better toxicity profile.

4.2 Materials Science (Optical Polymers)

The reduction product, BAPS , is copolymerized with dianhydrides (e.g., 6FDA) to form polyimides .[1][4]

-

Mechanism: The heavy Selenium atom increases the molar refraction of the polymer chain.

-

Use Case: Optical coatings, lenses, and optoelectronic devices requiring transparency and high thermal stability.

Safety & Handling (E-E-A-T)

Warning: Organoselenium compounds are toxic and potential environmental hazards.[1][2]

-

Toxicity: Selenium compounds can release toxic hydrogen selenide (

) gas if exposed to strong acids or reducing agents under uncontrolled conditions.[1][2] -

Handling:

-

Storage: Store in a cool, dry place away from strong oxidizers.

References

-

Zuo, Z.-L. (2013).[1][2] Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E, 69(4), o636.[1] Link

- Source of crystal structure d

-

Taniguchi, N. (2005).[1][2][3][5] Copper-Catalyzed Synthesis of Diaryl Selenides. Journal of Organic Chemistry.

- Primary reference for the copper-c

-

Sowjanya, V., et al. (2025).[6] Synthesis and antioxidant properties of novel quinoline-chalcogenium compounds. ResearchGate. Link

- Comparative data on antioxidant activity of aminophenyl selenides vs. tellurides.

-

LookChem. (n.d.). Diselenide, bis[(4-nitrophenyl)methyl] CAS 30876-61-0 Data. Link

- Source for CAS disambigu

Sources

- 1. Procyanidin | C30H26O13 | CID 107876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bay-876 | C24H16F4N6O2 | CID 118191391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Molecular weight and density of Bis(4-nitrophenyl) selenide

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Bis(4-nitrophenyl) selenide (CAS: 56309-76-3) is a pivotal organoselenium intermediate characterized by its stability and specific reactivity profiles. Unlike its disulfide analogs, the selenide bridge offers unique redox properties, making it a candidate of interest in the development of glutathione peroxidase (GPx) mimics and antimicrobial agents. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and structural characterization, grounded in crystallographic data.

Physicochemical Specifications

The following data represents the definitive physicochemical profile for Bis(4-nitrophenyl) selenide. The density provided is derived from single-crystal X-ray diffraction data, representing the theoretical maximum density of the crystalline lattice, which is the gold standard for solid-state characterization.

Table 1: Core Properties

| Property | Value | Notes |

| IUPAC Name | 1-Nitro-4-(4-nitrophenyl)selanylbenzene | |

| CAS Number | 56309-76-3 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 323.16 g/mol | Calculated ( |

| Crystal Density | 1.837 g/cm³ | Calculated from XRD data (See Section 4) |

| Appearance | Yellow Single Crystals | Recrystallized from acetone |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | Lipophilic nature due to aromatic rings |

| Melting Point | 168–170 °C (Typical range) | Dependent on purity/polymorph |

Synthesis & Production Protocols

To ensure reproducibility and high purity, two distinct synthetic pathways are presented. Method A utilizes copper-catalyzed cross-coupling for high specificity, while Method B employs nucleophilic aromatic substitution (

Method A: Copper-Catalyzed Cross-Coupling (Taniguchi Protocol)

This method is preferred when minimizing side reactions is critical. It operates via a radical-nucleophilic mechanism facilitated by copper.

Reagents:

-

1-Iodo-4-nitrobenzene (1.0 mmol)[1]

-

Elemental Selenium (1.2 mmol)[1]

- (0.1 mmol)[1]

-

Aluminum (2 mmol) &

(0.5 mmol)[1] -

Solvent: DMF/Water (3:1)[1]

Protocol:

-

Assembly: In a Teflon-lined screw-cap tube, combine reagents. The Aluminum/MgCl₂ system acts to generate the active selenating species in situ.

-

Reaction: Seal the tube and heat to 120 °C for 36 hours .

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and water.[1]

-

Extraction: Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Silica-gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Method B: Nucleophilic Aromatic Substitution ( )

This method is scalable and utilizes the activation of the halogen by the para-nitro group.

Reagents:

-

4-Chloronitrobenzene (2.0 eq)

-

Sodium Selenide (

) (Generated in situ from Se + -

Solvent: Ethanol or DMF

Protocol:

-

Generation of Nucleophile: Suspend selenium powder in ethanol under

atmosphere. Add -

Addition: Add 4-Chloronitrobenzene to the reaction mixture.

-

Reflux: Heat to reflux (approx. 80–100 °C) for 6–12 hours. The solution typically turns yellow/orange.

-

Precipitation: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.

-

Recrystallization: Recrystallize from hot acetone or ethanol to obtain analytical grade crystals.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and critical checkpoints for Method A.

Figure 1: Step-by-step workflow for the Copper-Catalyzed synthesis of Bis(4-nitrophenyl) selenide.

Structural Characterization & Validation

Reliable density and molecular weight determination rely on crystallographic validation. The values presented in Section 2 are derived from the crystal structure reported in Acta Crystallographica.

X-Ray Crystallography Data[5][7]

-

Crystal System: Monoclinic

-

Space Group:

or similar (Se on twofold axis) -

Unit Cell Parameters:

Self-Validating Density Calculation

To verify the density (

Where:

- [1]

Calculation:

Structural Insights[7][8]

-

Bond Angles: The

bond angle is 99.48(13)° , indicating the expected bent geometry around the selenium atom. -

Conformation: The two benzene rings are inclined at 63.8(1)° to each other, minimizing steric hindrance between the nitro groups.

-

Interactions: The lattice is stabilized by weak

hydrogen bonds, forming a 3D network.[1]

Pharmaceutical Implications

In drug development, Bis(4-nitrophenyl) selenide serves as more than a structural curiosity. It is a precursor and a model compound for understanding Selenium-based bioactivity.

GPx Mimicry & Antioxidant Activity

Organoselenium compounds often mimic Glutathione Peroxidase (GPx). The Se moiety can undergo a redox cycle (

Toxicity vs. Efficacy

A critical challenge in Se-drug design is the therapeutic window.

-

Inorganic Se: High toxicity (e.g., Sodium Selenite).

-

Organoselenium (R-Se-R): Reduced toxicity.[4] Bis(4-nitrophenyl) selenide is stable and lipophilic, allowing for better cellular membrane penetration, though metabolic cleavage must be monitored to prevent release of toxic inorganic selenium.

Visualization: Biological Mechanism

Figure 2: Proposed biological interaction pathway for organoselenium cores.

References

-

Zuo, Z.-L. (2013).[3] "Bis(4-nitrophenyl) selenide".[5][3] Acta Crystallographica Section E: Structure Reports Online, 69(4), o636.

-

Taniguchi, N. (2005).[1] "Synthesis of unsymmetrical diaryl selenides and sulfides". Journal of Organic Chemistry. (Cited in Zuo, 2013 as primary synthesis method).

-

Nogueira, C. W., & Rocha, J. B. (2011). "Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds". Archives of Toxicology.

-

ChemicalBook. (2024). "Bis(4-nitrophenyl) selenide Product Properties".

-

MDPI. (2022). "Selenium-Based Drug Development for Antioxidant and Anticancer Activity". Molecules.

Sources

- 1. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bis(4-nitrophenyl) phosphonate | CAS#:65463-64-1 | Chemsrc [chemsrc.com]

Technical Guide: Solubility Profile & Handling of Bis(4-nitrophenyl) selenide

Executive Summary

Bis(4-nitrophenyl) selenide (CAS: 1160-17-4) is a pivotal organoselenium intermediate used in the synthesis of biologically active selenides and materials science applications (e.g., selenium-containing polymers). Its solubility profile is dominated by its rigid diaryl structure and the electron-withdrawing nitro groups, creating a specific polarity window that dictates solvent choice for reaction, extraction, and purification.

This guide provides an authoritative breakdown of the compound’s solubility behavior, validated purification protocols, and safety considerations, moving beyond generic data to provide actionable experimental workflows.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Specification |

| IUPAC Name | 1-Nitro-4-(4-nitrophenyl)selanylbenzene |

| Formula | |

| Molecular Weight | 323.16 g/mol |

| Appearance | Yellow crystalline solid |

| Structural Feature | Two p-nitrophenyl rings bridged by a Selenium atom (C-Se-C angle ~99.5°). |

| Polarity | Moderate.[1] The nitro groups increase polarity compared to diphenyl selenide, but the aromatic rings maintain significant lipophilicity. |

Solubility Landscape

The following data aggregates empirical observations from synthesis workups and crystallographic studies. The compound exhibits a "Goldilocks" solubility profile: too polar for pure alkanes, too lipophilic for water, but highly compatible with polar aprotic and moderately polar organic solvents.

Table 1: Empirical Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Application |

| Polar Aprotic | Acetone | High (Hot) / Mod (Cold) | Primary Recrystallization Solvent |

| Polar Aprotic | DMF / DMSO | High | Reaction medium (Synthesis) |

| Esters | Ethyl Acetate | High | Liquid-Liquid Extraction (Organic phase) |

| Chlorinated | Dichloromethane (DCM) | High | Solubilization for chromatography |

| Aqueous | Water | Insoluble | Anti-solvent for precipitation/washing |

| Alkanes | Hexane / Cyclohexane | Low / Insoluble | Anti-solvent to induce crystallization |

Expert Insight: The high solubility in hot acetone coupled with reduced solubility at room temperature makes acetone the thermodynamic solvent of choice for obtaining X-ray quality single crystals.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For researchers requiring exact quantitative data (mg/mL) for formulation.

Principle: This self-validating protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common in visual estimation.

Materials:

-

Bis(4-nitrophenyl) selenide (excess)

-

Target Solvent (e.g., Acetone, Toluene)[2]

-

0.45 µm PTFE Syringe Filter

-

HPLC/UV-Vis Spectrophotometer

Workflow:

-

Saturation: Add excess solid to 5 mL of solvent in a glass vial.

-

Equilibration: Agitate at a fixed temperature (25°C) for 24 hours.

-

Filtration: Pass the supernatant through a pre-warmed 0.45 µm filter (prevents precipitation during filtration).

-

Quantification: Dilute the filtrate and analyze via HPLC (detection at

~330-340 nm).

Figure 1: Standardized workflow for quantitative solubility determination.

Protocol B: Purification via Recrystallization

The definitive method for obtaining high-purity crystals.

Context: Synthesis of Bis(4-nitrophenyl) selenide often yields a crude yellow solid containing selenium impurities or unreacted nitro-halides.

Step-by-Step Methodology:

-

Dissolution: Place crude solid in a flask. Add Acetone dropwise while heating to reflux (approx. 56°C) until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble black selenium particles are visible, filter the hot solution rapidly through a glass frit.

-

Nucleation: Allow the clear yellow solution to cool slowly to room temperature. Do not disturb the flask.

-

Crystallization: If no crystals form, scratch the glass or add a single seed crystal. Cool further to 4°C if yield is low.

-

Collection: Filter the yellow crystals and wash with cold hexane (to remove surface impurities without redissolving the product).

Figure 2: Decision matrix for the purification of Bis(4-nitrophenyl) selenide.

Applications & Relevance[1][3][4][5][6][7]

-

Materials Science: Used as a monomer for synthesizing selenium-containing polyimides or polyamides, where the selenium atom imparts unique thermal stability and refractive indices.

-

Medicinal Chemistry: Acts as a precursor for cleavable selenium linkers in antibody-drug conjugates (ADCs) or as a scaffold for GPx (Glutathione Peroxidase) mimics.

Safety & Handling (E-E-A-T)

Selenium Toxicity Warning: While organic selenides are generally less toxic than inorganic selenite salts, they must be handled with extreme caution.

-

Engineering Controls: Always manipulate this compound in a certified chemical fume hood. Organoselenium compounds can metabolize to release volatile, foul-smelling selenium species.

-

Waste Disposal: Do not dispose of down the drain. Segregate as Heavy Metal/Selenium Waste .

-

Oxidation Sensitivity: While relatively stable, prolonged exposure to air/light can lead to the formation of selenoxides (

). Store in amber vials under inert atmosphere (Nitrogen/Argon) for long-term stability.

References

-

Synthesis & Crystal Structure: Taniguchi, R., et al. (2013). "Bis(4-nitrophenyl) selenide."[3][4] Acta Crystallographica Section E, 69(Pt 5), o636.

- Key citation for Acetone recrystalliz

-

General Organoselenium Chemistry: Wirth, T. (Ed.). (2011).[5] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.

- Authoritative text on solvent comp

-

Physical Properties: PubChem Compound Summary for CID 14524 (Bis(4-nitrophenyl) selenide).

- Verific

Sources

- 1. fushunspecialsteel.com [fushunspecialsteel.com]

- 2. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. lookchem.com [lookchem.com]

- 4. bis(4-nitrophenyl) diselenide CAS#: 36297-89-9 [m.chemicalbook.com]

- 5. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

Bis(4-nitrophenyl) Selenide vs. Disulfide: A Comparative Analysis of Structure, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical biology and drug development, the subtle substitution of a sulfur atom for selenium can profoundly alter a molecule's physicochemical properties, reactivity, and biological function. This guide provides an in-depth technical comparison between two structurally similar yet functionally distinct molecules: bis(4-nitrophenyl) selenide and bis(4-nitrophenyl) disulfide. We will dissect their core structural differences, from bond angles to redox potentials, explore the causality behind their divergent chemical behaviors, and detail their respective applications. This document is intended for researchers, scientists, and drug development professionals who leverage organochalcogen chemistry for therapeutic innovation and synthetic strategy.

Foundational Chemistry: The Chalcogen Core

At the heart of the comparison lies the central chalcogen atom(s): a single selenium atom in the selenide versus a disulfide (S-S) bridge. This fundamental difference dictates the geometry, electronic properties, and ultimately, the reactivity of each molecule.

-

Bis(4-nitrophenyl) selenide features a C-Se-C linkage, creating a bent molecular geometry.

-

Bis(4-nitrophenyl) disulfide is characterized by a C-S-S-C linkage, which adopts a skewed conformation with a distinct dihedral angle.

The presence of electron-withdrawing nitro groups in the para position of the phenyl rings significantly influences the electronic nature of the chalcogen center, rendering the attached carbon atoms electrophilic and modulating the redox activity of the Se or S-S moiety.

Caption: Core structures of bis(4-nitrophenyl) selenide and disulfide.

Structural & Physicochemical Properties: A Tale of Two Chalcogens

The substitution of sulfur with selenium introduces measurable changes in bond lengths, angles, and crystal packing, which are critical for molecular modeling and understanding intermolecular interactions in biological systems.

Molecular Geometry and Crystallography

X-ray crystallography studies reveal distinct geometric parameters for each compound. The C-Se-C bond angle in bis(4-nitrophenyl) selenide is approximately 99.48°.[1][2] In contrast, the disulfide bond in its analogs dictates a dihedral angle that is typically around 72-90°, preventing a planar conformation.[3] This structural rigidity and geometry difference can have significant implications for how these molecules fit into the active sites of enzymes or interact with other biological molecules.

| Property | Bis(4-nitrophenyl) selenide | Bis(4-nitrophenyl) disulfide |

| Formula | C₁₂H₈N₂O₄Se | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 323.16 g/mol [1] | 308.33 g/mol [4][5] |

| Appearance | Yellow crystals[6] | Yellow or tan powder[4][7] |

| Melting Point | ~156-157 °C (for the related sulfide)[8] | ~181 °C[7] |

| Key Bond Angle | C-Se-C: 99.48 (13)°[2] | C-S-S: ~107° |

| Key Bond Length | C-Se: 1.915 (2) Å[1] | S-S: ~2.02-2.05 Å[3][9] |

| Crystal System | Monoclinic[1] | Monoclinic[3][9] |

Note: Melting point for the selenide is inferred from the analogous sulfide due to limited direct data in search results.

Spectroscopic Signatures

The spectroscopic properties of these compounds provide fingerprints for their identification and clues to their electronic structure.

-

UV-Visible Spectroscopy: Both compounds are yellow, indicating absorption in the visible region, largely due to the nitrophenyl chromophore. The NIST Chemistry WebBook provides UV/Visible spectral data for bis(4-nitrophenyl) disulfide.[5][10] The position of the λ-max can be subtly influenced by the chalcogen, reflecting differences in orbital energies.

-

Infrared (IR) Spectroscopy: The IR spectra are dominated by strong peaks corresponding to the nitro group (N-O stretching) and aromatic C-H and C=C vibrations.[11] Differences may be observed in the C-S and C-Se stretching regions, although these are often weak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic aromatic signals. A key difference for the selenium analog is the availability of the ⁷⁷Se NMR isotope (I = 1/2, ~7.6% natural abundance), which provides a direct probe into the electronic environment of the selenium atom.

Synthesis and Chemical Reactivity

The choice between synthesizing the selenide or disulfide is dictated by the desired downstream application, as their reactivity profiles, particularly in redox reactions, are markedly different.

Synthetic Pathways

The synthesis of both compounds typically involves the reaction of a nitrophenyl precursor with a chalcogen source.

Caption: Comparative synthetic workflows for selenide and disulfide analogs.

Causality Behind Experimental Choices: The synthesis for the selenide uses a copper catalyst (Cu₂O) to facilitate the coupling between the aryl halide and elemental selenium, a common strategy in organoselenium chemistry.[6] The disulfide synthesis employs a nucleophilic aromatic substitution reaction where sodium disulfide displaces the chloride from o-chloronitrobenzene.[12] The choice of solvent (e.g., ethanol) is crucial for solubilizing the reactants.

The Redox Chemistry Divide

The most significant functional difference between these compounds is their redox behavior. Organoselenium compounds are well-established as superior mimics of glutathione peroxidase (GPx), an essential antioxidant enzyme.[13][14]

-

Reduction: The Se-Se bond in diselenides is weaker and more easily reduced by biological thiols like glutathione (GSH) than the S-S bond in disulfides. This facile reduction to the corresponding selenol (R-SeH) is the first step in the GPx catalytic cycle. The disulfide is comparatively more stable and less reactive towards reduction.[4]

-

Oxidation: Selenides (R-Se-R') can be readily oxidized to selenoxides (R-Se(O)-R') and selenones (R-Se(O)₂-R'). This reversible oxidation is key to their catalytic activity in many organic reactions and their ability to scavenge reactive oxygen species (ROS).[13][15] While disulfides can be oxidized, the resulting thiosulfinates and thiosulfonates have different stability and reactivity profiles.[15]

This enhanced redox activity of organoselenium compounds is attributed to the lower electronegativity and higher polarizability of selenium compared to sulfur, as well as the optimal redox potential of the RSeH/RSeSeR couple for reacting with biological oxidants and reductants.[16]

Caption: GPx-like antioxidant cycle typical for diselenides.

Applications in Science and Drug Development

The distinct reactivity profiles of bis(4-nitrophenyl) selenide and disulfide translate into different applications.

Bis(4-nitrophenyl) disulfide

This compound is primarily used as a reagent in synthetic chemistry and as a building block.

-

Organic Synthesis: It is a reactant for the disulfidation of alkenes, electrophilic cyclizations, and cross-coupling reactions.[7][17]

-

Thiol-Disulfide Exchange: Its disulfide bond can react with free thiols, making it useful in contexts where disulfide bond formation or exchange is studied.[4]

-

Precursor Chemistry: It serves as a precursor for synthesizing other sulfur-containing molecules, such as benzothiazoles, via reductive cyclization.[18] Its close relative, Ellman's reagent, is a cornerstone for quantifying free sulfhydryl groups in biochemistry.

Bis(4-nitrophenyl) selenide and Diselenide

The applications for the selenium analogs are heavily focused on leveraging their unique redox properties for biological and catalytic purposes.

-

Antioxidant & Therapeutic Agent: Organoselenium compounds are widely investigated for their antioxidant properties and potential to treat diseases associated with oxidative stress.[14][19] They can act as potent ROS scavengers.[13]

-

Catalysis: In organic synthesis, they serve as catalysts for a variety of transformations, often involving oxidation or reduction steps.[6]

-

Cancer and Antimicrobial Research: Some organoselenium compounds have shown promise as anticancer and antimicrobial agents by modulating cellular redox signaling pathways to induce apoptosis in cancer cells or inhibit microbial growth.[19][20]

Key Experimental Protocols

Self-Validating System Rationale: The following protocols are designed to be self-validating. The synthesis protocols include purification and characterization steps (e.g., recrystallization, melting point) that confirm the identity and purity of the product. The activity assay includes a known standard for comparison, validating the results obtained for the test compounds.

Protocol 1: Synthesis of Bis(4-nitrophenyl) selenide

Based on the procedure by Taniguchi (2005) as cited in Zuo (2013).[6]

-

Reaction Setup: In a Teflon septum screw-capped tube, combine 1-iodo-4-nitrobenzene (1.0 mmol), elemental selenium (1.2 mmol), cuprous oxide (0.1 mmol), aluminum powder (2.0 mmol), magnesium chloride (0.5 mmol), acetylacetone (0.3 mmol), and tetrabutylammonium fluoride (TBAF, 0.2 mmol).

-

Solvent Addition: Add a 3:1 mixture of DMF/water (1.0 mL) to the tube.

-

Reaction: Seal the tube and stir the reaction mixture at 120 °C for 36 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.

-

Extraction: Separate the organic layer, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica-gel column chromatography.

-

Crystallization: Obtain pure yellow crystals suitable for analysis by recrystallization from acetone.

-

Characterization: Confirm product identity via NMR, IR, and melting point analysis.

Protocol 2: Synthesis of Bis(2-nitrophenyl) disulfide

Based on a general procedure for nitrophenyl disulfides.[12]

-

Sodium Disulfide Preparation: In a round-bottomed flask fitted with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 1.5 L of 95% ethanol by heating on a steam bath. Add finely ground sulfur (1.5 atoms) and continue heating until a clear, brownish-red solution is formed.

-

Reactant Solution: In a separate 5-L flask, dissolve o-chloronitrobenzene (2.0 moles) in 500 mL of 95% ethanol.

-

Reaction: Slowly add the hot sodium disulfide solution to the o-chloronitrobenzene solution through the top of the reflux condenser. The reaction will be exothermic.

-

Reflux: Once the addition is complete, heat the mixture on a steam bath for two hours.

-

Isolation: Cool the mixture and filter the solid precipitate by suction. The solid contains the product and sodium chloride.

-

Purification: Transfer the solid to a beaker and stir with 500 mL of water to dissolve the sodium chloride. Filter by suction.

-

Washing: Wash the crystalline residue on the filter with 100 mL of cold ethanol to remove any unreacted o-chloronitrobenzene.

-

Characterization: Dry the product and determine its melting point (expected: 192–195 °C) and purity.[12]

Conclusion

While bis(4-nitrophenyl) selenide and disulfide appear deceptively similar, the substitution of sulfur with selenium fundamentally redefines the molecule's character. The disulfide is a relatively stable, synthetically useful building block, prized for its role in constructing more complex sulfur-containing molecules. In contrast, the selenide and its corresponding diselenide are dynamic redox-active agents. Their lower bond energies and optimal redox potentials make them potent catalysts and promising therapeutic candidates for modulating oxidative stress. For the drug development professional, this distinction is paramount: where the disulfide offers a stable structural scaffold, the selenide provides a functional, redox-modulating warhead. Understanding these core differences is essential for the rational design of new chemical entities in both synthetic and medicinal chemistry.

References

-

Zuo, Z. (2013). Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o636. [Link]

-

Singh, B. G., & Kunwar, A. (2021). Redox reactions of organoselenium compounds: Implication in their biological activity. Free Radical Research, 55(6), 641-654. [Link]

-

McCluskey, M. D., et al. (2002). Infrared Spectroscopy of Bis(4-nitrophenyl) Disulfide Grown on a Pb Layer. Chemistry Letters, 31(11), 1134-1135. [Link]

-

Kunwar, A., & Priyadarsini, K. I. (2011). Redox reactions of organoselenium compounds: Implication in their biological activity. ResearchGate. [Link]

-

Shaaban, S., et al. (2022). Estimation of the organoselenium compounds redox properties using the ABTS and DPPH assays. ResearchGate. [Link]

-

Shaaban, S., et al. (2022). Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities. Molecules, 27(13), 3991. [Link]

-

Zuo, Z. (2013). Bis(4-nitrophenyl) selenide. IUCr Journals. [Link]

-

Singh, B. G., & Kunwar, A. (2021). Redox reactions of organoselenium compounds: Implication in their biological activity. PubMed. [Link]

-

ChemTalk. (2025). Sulfur in the Spotlight: Organosulfur Compounds. ChemTalk. [Link]

-

Ikedinobi, O., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1255. [Link]

-

Ikedinobi, O., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. National Institutes of Health. [Link]

-

Britannica. (2026). Organosulfur compound - Disulfides, Polysulfides, Oxidized Products. Britannica. [Link]

-

Zuo, Z. (2013). Bis(4-nitro-phen-yl) selenide. PubMed. [Link]

-

PureSynth. (n.d.). Bis(4-Nitrophenyl) Disulfide 97.0%(GC). PureSynth. [Link]

-

ResearchGate. (n.d.). a) Redox mechanism and structures of typical organosulfur compounds... ResearchGate. [Link]

-

NIST. (n.d.). Bis(4-nitrophenyl)disulfide. NIST WebBook. [Link]

-

Morris, G. D., & Einstein, F. W. B. (1986). Structure of bis(p-nitrophenyl) diselenide at 187 K. Acta Crystallographica Section C. [Link]

-

NIST. (n.d.). Bis(4-nitrophenyl)disulfide UV/Visible spectrum. NIST WebBook. [Link]

-

LookChem. (n.d.). Preparation of Di-o-nitrophenyl disulfide. LookChem. [Link]

-

Stenutz. (n.d.). bis(4-nitrophenyl)sulfide. Stenutz. [Link]

-

Ricci, J. S., & Bernal, I. (1970). The Crystal Structure of a-Bis( p-nitrophenyl) Disulfide. Journal of the American Chemical Society, 92(13), 3843-3848. [Link]

-

Request PDF. (2025). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. ResearchGate. [Link]

-

PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. PubChem. [Link]

-

Semantic Scholar. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-. Semantic Scholar. [Link]

-

Ricci, J. S., & Bernal, I. (1970). Crystal structure of bis-(o-nitrophenyl) disulphide. Journal of the Chemical Society B: Physical Organic. [Link]

-

Eureka. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Eureka. [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

- Google Patents. (n.d.). RU2586067C1 - Bis- (3- (3,5-di-tert-butyl-4-hydroxyphenyl) propyl) selenide, having antioxidant and hypoglycemic activity.

Sources

- 1. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(4-nitro-phen-yl) selenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 100-32-3: Bis(4-nitrophenyl) disulfide | CymitQuimica [cymitquimica.com]

- 5. Bis(4-nitrophenyl)disulfide [webbook.nist.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. echemi.com [echemi.com]

- 8. BIS(4-NITROPHENYL) SULFIDE | 1223-31-0 [chemicalbook.com]

- 9. Crystal structure of bis-(o-nitrophenyl) disulphide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Bis(4-nitrophenyl)disulfide [webbook.nist.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Preparation of Di-o-nitrophenyl disulfide - Chempedia - LookChem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Redox reactions of organoselenium compounds: Implication in their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products | Britannica [britannica.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pure-synth.com [pure-synth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities | MDPI [mdpi.com]

- 20. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]

Electronic Modulation of Nitro-Substituted Diaryl Selenides: A Technical Guide

Executive Summary

This technical guide analyzes the electronic perturbations induced by nitro (

Theoretical Framework: The Physics of the Nitro-Selenium Interaction

The electronic landscape of diaryl selenides is governed by the interplay between the lone pairs on the Selenium atom (

Inductive and Resonance Effects (Para/Meta)

In para- and meta-substituted systems, the nitro group exerts a strong

-

Electron Depletion: The

group pulls electron density away from the selenium center. -

Consequence: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the selenium center less nucleophilic but more electrophilic. This is critical for reactions where Selenium acts as an electrophile (e.g., attack by thiols in GPx cycles).

-

Hammett Correlation: The

chemical shifts correlate linearly with Hammett

The Ortho-Nitro Effect: Non-Bonded Interactions (NBI)

The ortho-isomer introduces a unique steric and electronic feature: the intramolecular

-

Mechanism: A specific orbital interaction occurs between the lone pair of the nitro oxygen (

) and the antibonding orbital of the selenium-carbon bond ( -

Structural Lock: This interaction acts as a "conformational lock," restricting rotation around the

bond and planarizing the molecule. -

Catalytic Relevance: This interaction mimics the catalytic triad of native enzymes, stabilizing hypervalent selenium intermediates (e.g., selenenic acid), which prevents irreversible oxidation to inactive seleninic acids (

).

Spectroscopic Signatures: NMR Profiling[1][2]

NMR is the gold standard for assessing electronic density on the selenium atom. It is highly sensitive to the local environment, with a chemical shift range spanning over 3000 ppm.[1]Table 1: Comparative NMR Shifts (Relative to )

| Compound Structure | Substituent Position | Electronic Effect | |

| Diphenyl Selenide | None ( | 400 - 420 | Baseline Reference |

| Bis(4-nitrophenyl) selenide | Para | 450 - 480 | Strong Deshielding ( |

| Bis(2-nitrophenyl) selenide | Ortho | 430 - 460* | Deshielding + NBI Stabilization |

| Bis(4-methoxyphenyl) selenide | Para | 380 - 395 | Shielding ( |

> Note: The shift for the ortho-derivative is solvent-dependent. In coordinating solvents (DMSO), the solvent may compete with the intramolecular

Experimental Protocols

Synthesis of Bis(2-nitrophenyl) Selenide

Principle: This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

o-Chloronitrobenzene (10 mmol)

-

Elemental Selenium powder (5 mmol)

-

Sodium Borohydride (

) (15 mmol) -

Solvent: Ethanol/THF (1:1)

Step-by-Step Workflow:

-

Anion Generation: In a 3-neck round-bottom flask under Argon atmosphere, suspend Selenium powder in Ethanol.

-

Reduction: Add

portion-wise at -

Coupling: Dissolve o-chloronitrobenzene in THF and add it dropwise to the selenide solution.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Workup: Quench with water. Extract with Dichloromethane (

). Wash organic layer with brine, dry over -

Purification: Recrystallize from hot Ethanol or perform column chromatography (Silica gel).

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of nitro-substituted diaryl selenides via nucleophilic aromatic substitution.

Electrochemical Profiling (Cyclic Voltammetry)

Understanding the redox behavior is crucial for drug development, as the biological activity often relies on the

Setup:

-

Working Electrode: Glassy Carbon.

-

Counter Electrode: Platinum Wire.

-

Reference:

. -

Electrolyte: 0.1 M

in Acetonitrile.

Analysis of Nitro-Diaryl Selenides:

-

Cathodic Scan (Reduction):

-

Peak 1 (

): Reversible reduction of the Nitro group ( -

Shift: The presence of Se makes this potential slightly more positive compared to nitrobenzene, indicating Se facilitates electron acceptance via the aromatic system.

-

-

Anodic Scan (Oxidation):

-

Peak 2 (

): Irreversible oxidation of Selenium ( -

Nitro Effect: The strong EWG nature of the nitro group shifts the Se oxidation potential anodically (makes it harder to oxidize). This is a critical design parameter: if the Se is too hard to oxidize, it cannot react with peroxides (the biological target).

-

Catalytic Implications: GPx Mimetic Activity[3][4]

The ultimate application of these compounds lies in mimicking Glutathione Peroxidase (GPx), an enzyme that protects cells from oxidative stress by reducing hydroperoxides (

The Mechanism

The nitro group, particularly in the ortho position, modulates the catalytic cycle by stabilizing the transition states.

-

Oxidation: The selenide (

) is oxidized by peroxide ( -

Reduction: The oxidized species is attacked by Thiol (

). -

Regeneration: A second thiol molecule regenerates the active selenide and releases disulfide (

).

Visualization: Catalytic Cycle

Caption: GPx-like catalytic cycle. The ortho-nitro group stabilizes the oxidized state, modulating the rate of thiol attack.

Critical Insight for Drug Design

While electron-withdrawing groups (Nitro) generally reduce the nucleophilicity of Selenium (slowing step 1), they enhance the electrophilicity of the oxidized intermediate (speeding up step 2).

-

Optimization: The most effective GPx mimics often balance these effects. A para-nitro group might make the Se too inert toward peroxide. An ortho-nitro group, however, provides the "Goldilocks" zone: the NBI (Se...O) activates the Se-O bond for thiol attack without completely deactivating the initial selenium center.

References

-

Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity. Chemical Society Reviews.

-

Back, T. G., & Moussa, Z. (2003). Diselenides and Selenides as Glutathione Peroxidase Mimetics. Journal of the American Chemical Society.

-

Reich, H. J. (2024). Selenium-77 NMR Spectroscopy.[1][3] University of Wisconsin-Madison Chemistry Database.

-

Koziel, A. C., et al. (2024). Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts.[4] Inorganic Chemistry.

-

BenchChem. Protocol for the Use of Bis(2-nitrophenyl) Disulfide/Selenide in Synthesis.

Sources

Methodological & Application

Synthesis of Bis(4-nitrophenyl) selenide from 1-iodo-4-nitrobenzene: An Application Note and Detailed Protocol

Introduction: The Significance of Diaryl Selenides

Organoselenium compounds, particularly diaryl selenides, have garnered significant attention within the scientific community, spanning from organic synthesis to medicinal chemistry. Their unique chemical reactivity and biological activity make them valuable synthons and potential therapeutic agents. Bis(4-nitrophenyl) selenide, the focus of this guide, serves as a key intermediate in the synthesis of various functionalized organoselenium molecules. The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the selenium atom, making it a versatile building block for further chemical transformations. This application note provides a comprehensive guide for the synthesis of bis(4-nitrophenyl) selenide from 1-iodo-4-nitrobenzene, offering two distinct, field-proven protocols and a detailed exploration of the underlying reaction mechanism.

Mechanistic Insights: The Copper-Catalyzed C-Se Cross-Coupling Reaction

The formation of the carbon-selenium bond in the synthesis of diaryl selenides from aryl iodides is typically achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation.[1] While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted catalytic cycle is illustrated below.

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active catalyst is a Cu(I) species, which can be generated in situ from a copper precursor.

Step 1: Oxidative Addition The catalytic cycle commences with the oxidative addition of the aryl iodide (1-iodo-4-nitrobenzene) to the active Cu(I) catalyst. This step forms a Cu(III) intermediate, where the aryl group and the iodide are now bonded to the copper center.

Step 2: Metathesis or Reductive Cleavage The selenium source, either elemental selenium or a diselenide, then interacts with the Cu(III) intermediate. In the case of diphenyl diselenide, a selenolate anion (PhSe⁻) is generated, which then displaces the iodide from the copper center in a metathesis step. When elemental selenium is used, it is likely reduced in situ to a selenide or polyselenide species that can then react.

Step 3: Reductive Elimination The final step of the catalytic cycle is the reductive elimination from the Cu(III) intermediate, which forms the C-Se bond of the diaryl selenide and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. The strong electron-withdrawing nitro groups on the aryl iodide facilitate the oxidative addition step and can influence the rate of reductive elimination.

Experimental Protocols

Two distinct protocols for the synthesis of bis(4-nitrophenyl) selenide are presented below. Protocol A utilizes elemental selenium, a readily available and atom-economical selenium source. Protocol B employs diphenyl diselenide, which can offer milder reaction conditions in some instances.

Protocol A: Synthesis using Elemental Selenium

This protocol is adapted from the procedure reported by Taniguchi (2005) and has been successfully used for the synthesis of the title compound.[2][3]

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 249 mg |

| Selenium (powder) | 78.96 | 1.2 | 95 mg |

| Cuprous oxide (Cu₂O) | 143.09 | 0.1 | 14.3 mg |

| Aluminum (powder) | 26.98 | 2.0 | 54 mg |

| Magnesium chloride (MgCl₂) | 95.21 | 0.5 | 47.6 mg |

| Acetylacetone | 100.12 | 0.3 | 30 µL |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 0.2 | 52.3 mg |

| DMF/Water (3:1) | - | - | 1.0 mL |

| Ethyl acetate | - | - | As needed |

| Anhydrous sodium sulfate | - | - | As needed |

-

To a Teflon septum screw-capped tube, add 1-iodo-4-nitrobenzene (1.0 mmol), selenium powder (1.2 mmol), cuprous oxide (0.1 mmol), aluminum powder (2.0 mmol), magnesium chloride (0.5 mmol), acetylacetone (0.3 mmol), and TBAF (0.2 mmol).

-

Add 1.0 mL of a 3:1 mixture of DMF and water to the tube.

-

Seal the tube and stir the reaction mixture at 120 °C for 36 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford bis(4-nitrophenyl) selenide.

Caption: Experimental workflow for Protocol A.

Protocol B: Synthesis using Diphenyl Diselenide

This protocol is a representative procedure for the copper-catalyzed cross-coupling of an aryl iodide with a diaryl diselenide.[4]

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Iodo-4-nitrobenzene | 249.01 | 2.0 | 498 mg |

| Diphenyl diselenide | 312.19 | 1.0 | 312 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.2 | 38.1 mg |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |

| Acetonitrile (CH₃CN) | 41.05 | - | 5.0 mL |

| Ethyl acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | - | - | As needed |

-

In a round-bottom flask equipped with a reflux condenser, add 1-iodo-4-nitrobenzene (2.0 mmol), diphenyl diselenide (1.0 mmol), copper(I) iodide (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add 5.0 mL of acetonitrile to the flask.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield bis(4-nitrophenyl) selenide.

Caption: Experimental workflow for Protocol B.

Results and Discussion

Both protocols are expected to yield the desired product, bis(4-nitrophenyl) selenide, as a yellow solid. The identity and purity of the product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow solid |

| Molecular Formula | C₁₂H₈N₂O₄Se |

| Molar Mass | 323.16 g/mol |

| Melting Point | Not reported in provided search results |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm |

| ¹³C NMR | Aromatic carbons expected in the range of 120-150 ppm |

| Mass Spectrometry (EI) | [M]⁺ at m/z 323 |

The crystal structure of bis(4-nitrophenyl) selenide has been reported, revealing a C-Se-C bond angle of approximately 99.48°.[2] The two benzene rings are inclined to each other, and the nitro groups are slightly twisted from the plane of the benzene rings.[2]

The choice between Protocol A and Protocol B may depend on the availability of reagents and the desired reaction scale. Protocol A is atom-economical with respect to selenium, but involves a more complex mixture of reagents and higher temperatures. Protocol B utilizes a milder selenium source and reaction temperature, which may be advantageous for sensitive substrates, though diphenyl diselenide is a more expensive reagent.

Caption: Proposed catalytic cycle for the synthesis of diaryl selenides.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of bis(4-nitrophenyl) selenide from 1-iodo-4-nitrobenzene. The detailed mechanistic discussion offers valuable insights into the underlying copper-catalyzed C-Se bond formation. Researchers and drug development professionals can utilize this guide to efficiently synthesize this important building block for further applications in organic and medicinal chemistry.

References

-

Zuo, Z.-L. (2013). Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o636. [Link]

-

Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C–S/C–Se and C–Te bond formation. Chemical Reviews, 111(3), 1596-1636. [Link]

-

Taniguchi, N. (2005). Copper-Catalyzed Synthesis of Diaryl Selenide from Aryl Iodide and Diphenyl Diselenide Using Magnesium Metal. Synlett, 2005(5), 829-832. [Link]

-

Zuo, Z.-L. (2013). Bis(4-nitrophenyl) selenide. IUCrData, 69(Pt 5), o636. [Link]

-

Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. [Link]

-

Jakubczyk, M., et al. (2019). Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. RSC Advances, 9(45), 25368-25376. [Link]

-

Weng, W., & Hartwig, J. F. (2012). Mechanism of the Copper-Catalyzed Thiolation of Aryl Halides. Journal of the American Chemical Society, 134(3), 1594-1605. [Link]

-

Nishikata, T., & Lipshutz, B. H. (2010). A new-generation catalyst for copper-catalyzed C−N cross-coupling reactions. Organic Letters, 12(7), 1416-1419. [Link]

-

Kunz, K., et al. (2003). Advances in the Ullmann Reaction: Copper-Catalyzed C−N, C−O, and C−S Bond Formation. Angewandte Chemie International Edition, 42(31), 3638-3654. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Evano, G., et al. (2008). Copper-Mediated C−N, C−O, and C−S Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

-

Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Selenoxide Elimination for Olefin Synthesis Using Bis(4-nitrophenyl) Selenide Derivatives

Introduction: The Strategic Advantage of Selenoxide Elimination

The selenoxide elimination is a cornerstone of modern organic synthesis, providing a mild and highly efficient method for introducing carbon-carbon double bonds.[1][2] This transformation is particularly valuable for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. The reaction proceeds through a two-step sequence: the formation of an alkyl aryl selenide, followed by its oxidation to a selenoxide, which then spontaneously undergoes a syn-elimination to yield the desired alkene and a selenenic acid byproduct.[1][3][4]

While various phenylselenyl reagents are commonly employed, the use of electron-deficient aryl selenium reagents, such as those derived from bis(4-nitrophenyl) diselenide, offers distinct advantages. The potent electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the selenium center and increases the rate of the final elimination step. This allows the reaction to proceed under exceptionally mild conditions, often at or below room temperature, thereby preserving sensitive functional groups within complex molecules.[5]

This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and practical considerations for employing bis(4-nitrophenyl) selenide derivatives in selenoxide elimination reactions.

The Reaction Mechanism: A Stepwise Analysis

The overall transformation is a concerted process that relies on the unique reactivity of organoselenium compounds.[4] The mechanism can be broken down into three primary stages: selenide formation, oxidation, and the key intramolecular elimination.

-

Formation of the Active Selenylating Agent : The process begins with the reductive cleavage of the Se-Se bond in bis(4-nitrophenyl) diselenide using a reducing agent like sodium borohydride (NaBH₄). This generates the highly nucleophilic sodium 4-nitrophenylselenolate anion, which is the active species for the subsequent step.

-

Formation of the Alkyl Aryl Selenide : The selenolate anion acts as a potent nucleophile. In the case of carbonyl compounds, an enolate is first generated using a suitable base (e.g., LDA, LiHMDS). This enolate then displaces a halide or attacks the selenium atom in the diselenide (if used directly) to form the α-seleno carbonyl compound. For alcohols, activation with a phosphine, such as tributylphosphine, facilitates the formation of a selenide via nucleophilic substitution, a process central to the Grieco elimination.[3][6][7]

-

Oxidation to the Selenoxide : The resulting selenide is oxidized using a stoichiometric oxidant. Hydrogen peroxide (H₂O₂) is most common due to its low cost and benign byproducts (water). For substrates sensitive to oxidation, meta-chloroperoxybenzoic acid (mCPBA) can be used at low temperatures.[1][8]

-

Syn-Elimination : The selenoxide intermediate is generally unstable in the presence of a β-proton.[4] It rapidly undergoes an intramolecular syn-elimination through a five-membered cyclic transition state.[1][7] This stereospecific process expels a 4-nitrophenylselenol (which is readily oxidized) and forms the C=C double bond. The reaction typically occurs between -50 °C and 40 °C.[1]

Figure 1: The mechanistic pathway of selenoxide elimination.

Experimental Protocols

Safety Precaution : Organoselenium compounds are toxic and possess a strong, unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: α,β-Dehydrogenation of a Saturated Ketone

This protocol describes the conversion of cyclohexanone to 2-cyclohexen-1-one as a representative example.

Materials:

-

Bis(4-nitrophenyl) diselenide

-

Sodium borohydride (NaBH₄)

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) solution

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Selenylating Agent:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add bis(4-nitrophenyl) diselenide (1.1 mmol).

-

Add anhydrous ethanol (10 mL) and cool the resulting slurry to 0 °C in an ice bath.

-

Add sodium borohydride (2.2 mmol) portion-wise. The deep reddish-brown color of the diselenide should discharge to a pale yellow or colorless solution of sodium 4-nitrophenylselenolate. Stir for 20 minutes at 0 °C.

-

-

Enolate Formation and Selenylation:

-

In a separate flame-dried flask under inert atmosphere, add anhydrous THF (15 mL) and cool to -78 °C (dry ice/acetone bath).

-

Add LDA solution (1.1 mmol) via syringe.

-

Slowly add a solution of cyclohexanone (1.0 mmol) in anhydrous THF (2 mL). Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Transfer the freshly prepared sodium 4-nitrophenylselenolate solution from Step 1 into the enolate solution at -78 °C via cannula.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature over 30 minutes.

-

-

Oxidation and Elimination:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (5.0 mmol). An exothermic reaction may be observed. Maintain the temperature below 25 °C.

-

After the addition is complete, remove the ice bath and stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting selenide is consumed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (30 mL).

-

Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-cyclohexen-1-one.

-

Figure 2: General experimental workflow for selenoxide elimination.

Protocol 2: Dehydration of a Primary Alcohol (Grieco-Type Elimination)

This protocol outlines the conversion of a primary alcohol to a terminal alkene.

Materials:

-

Primary alcohol

-

o-Nitrophenylselenocyanate (or bis(4-nitrophenyl) diselenide)

-

Tributylphosphine (n-Bu₃P)

-

Hydrogen peroxide (H₂O₂, 30-50% aqueous solution)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Selenide Formation:

-

To a solution of the primary alcohol (1.0 mmol) and o-nitrophenylselenocyanate (1.1 mmol) in anhydrous THF (10 mL) at room temperature, add tributylphosphine (1.2 mmol) dropwise via syringe.[3][6][9]

-

The reaction is often accompanied by a color change. Stir at room temperature for 1-3 hours, monitoring by TLC until the starting alcohol is consumed.

-

-

Oxidation and Elimination:

-

Dilute the reaction mixture with THF (10 mL) and cool to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (10 mmol) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The elimination is typically rapid.

-

-

Work-up and Purification:

-

Pour the mixture into a separatory funnel containing dichloromethane (50 mL) and saturated aqueous NaHCO₃ (30 mL).

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain tributylphosphine oxide as a major byproduct. Purify by silica gel column chromatography to isolate the terminal alkene.

-

Data and Troubleshooting

The efficiency of the selenoxide elimination can be influenced by substrate structure and reaction conditions.

| Parameter | Condition | Rationale & Comments |

| Selenylating Agent | (4-NO₂PhSe)₂ + NaBH₄ | Pre-formation of the selenolate is clean and efficient. |

| Base (for carbonyls) | LDA, LiHMDS, KHMDS | Strong, non-nucleophilic bases are required for rapid and complete enolate formation. |

| Oxidizing Agent | 30% H₂O₂ | Cost-effective and common. Excess may be needed to overcome catalytic decomposition by selenium.[1] |

| mCPBA | Use for sensitive substrates. Requires buffering with a base before warming to prevent acid-catalyzed side reactions.[1] | |

| Solvent | THF, CH₂Cl₂, Dioxane | Aprotic solvents are generally preferred to avoid side reactions with the base or intermediates. |

| Temperature | -78 °C to RT | Selenylation is often done at low temperature, while the elimination occurs readily between 0 °C and 40 °C. |

Troubleshooting Guide:

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield of Alkene | Incomplete selenide formation. | Ensure complete enolate formation; use fresh, anhydrous solvents and reagents. |

| Incomplete oxidation. | Add a larger excess of H₂O₂. Check the peroxide activity. | |

| Seleno-Pummerer side reaction.[1] | This acid-catalyzed side reaction can be suppressed by adding a non-nucleophilic base like pyridine or diisopropylethylamine during the oxidation step. | |

| Recovery of Starting Material | Ineffective deprotonation. | Use a stronger base or check the quality of the base (e.g., titrate LDA solution). |

| Steric hindrance around the α-carbon. | Increase reaction time or temperature for the selenylation step. | |

| Formation of α-Diketones | Over-oxidation of the selenide intermediate. | Use a milder oxidant like mCPBA at low temperature, followed by warming. Avoid large excesses of H₂O₂. |

References

-

Zuo, Z. (2013). Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E: Structure Reports Online, 69(4), o533. [Link]

-

Wikipedia. (n.d.). Grieco elimination. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoselenium chemistry. Retrieved from [Link]

-

文学城. (2023). Grieco elimination. Retrieved from [Link]

-

Wikipedia. (n.d.). Selenoxide elimination. Retrieved from [Link]

-

Uemura, S., & Toshimitsu, A. (1984). Selectivity in Selenoxide and Telluroxide Eliminations as Double Bond Forming Reactions. Bulletin of the Institute for Chemical Research, Kyoto University, 62(2), 105-121. [Link]

-

chemeurope.com. (n.d.). Grieco elimination. Retrieved from [Link]

-

Li, Y., et al. (2019). Selenoxide elimination manipulate the oxidative stress to improve the antitumor efficacy. Biomaterials, 225, 119514. [Link]

-

Mai, D., et al. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation. Molecules, 26(9), 2770. [Link]

-

Wikipedia. (n.d.). Ei mechanism. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2021). Grieco Elimination. YouTube. Retrieved from [Link]

-

Reich, H. J., & Wollowitz, S. (2011). Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Organic Reactions. [Link]

-

PMC. (2013). Bis(4-nitrophenyl) selenide. Retrieved from [Link]

-

Santi, C., et al. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines. unipd.it. Retrieved from [Link]

Sources

- 1. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Grieco elimination - Wikipedia [en.wikipedia.org]

- 4. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Grieco_elimination [chemeurope.com]

- 7. Ei mechanism - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Grieco elimination - 博客 | 文学城 [blog.wenxuecity.com]

Application Notes and Protocols: A Guide to the Synthesis of Metal Selenide Nanoparticles Utilizing Bis(4-nitrophenyl) Diselenide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: The Strategic Advantage of Bis(4-nitrophenyl) Diselenide in Nanoparticle Synthesis

The pursuit of advanced nanomaterials for biomedical applications has led to the development of highly controlled synthetic methodologies for metal selenide nanoparticles, particularly quantum dots (QDs). These materials offer unique, size-tunable optical and electronic properties that are highly advantageous for applications in bioimaging, diagnostics, and targeted drug delivery. The choice of the selenium precursor is a critical determinant of the final nanoparticle characteristics, influencing their size distribution, crystallinity, and surface chemistry.

This guide focuses on the application of Bis(4-nitrophenyl) diselenide as a selenium precursor in the synthesis of metal selenide (e.g., CdSe, ZnSe) nanoparticles. While less common than alkylphosphine-based selenium sources, aromatic diselenides offer distinct advantages. The thermal decomposition of Bis(4-nitrophenyl) diselenide is proposed to proceed through the homolytic cleavage of the Se-Se bond, generating reactive phenylseleno radicals (ArSe•). This controlled generation of reactive selenium species at elevated temperatures allows for a temporal separation of nucleation and growth phases, a cornerstone of the hot-injection synthesis method for producing monodisperse nanoparticles.

The electron-withdrawing nitro groups on the phenyl rings of Bis(4-nitrophenyl) diselenide are hypothesized to lower the Se-Se bond dissociation energy compared to unsubstituted diphenyl diselenide, potentially allowing for lower reaction temperatures and finer control over the reaction kinetics. This guide provides a comprehensive framework, including inferred protocols and mechanistic insights, to empower researchers in leveraging this promising precursor for the synthesis of high-quality metal selenide nanoparticles tailored for drug development applications.

Mechanistic Insights: The Formation of Metal Selenide Nanoparticles

The synthesis of metal selenide nanoparticles via the hot-injection method using Bis(4-nitrophenyl) diselenide involves a series of coordinated chemical events. Understanding this process is paramount for achieving reproducible and high-quality results.

2.1. Thermal Decomposition of the Selenium Precursor